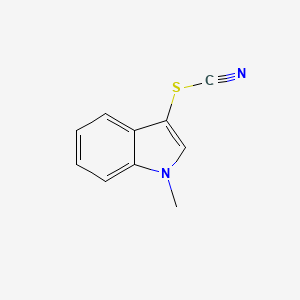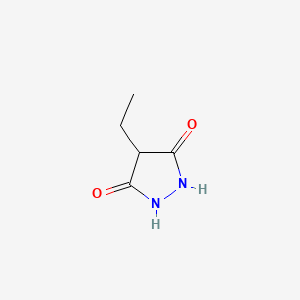
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Vue d'ensemble
Description
1H-Isoindol-1-one, 2-amino-2,3-dihydro- is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reduction of isoindoline-1,3-dione derivatives. The reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product .
Industrial production methods may involve the catalytic hydrogenation of isoindoline-1,3-dione derivatives in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- .
Analyse Des Réactions Chimiques
1H-Isoindol-1-one, 2-amino-2,3-dihydro- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted isoindoline derivatives and various functionalized isoindoline-1,3-dione compounds .
Applications De Recherche Scientifique
1H-Isoindol-1-one, 2-amino-2,3-dihydro- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to the active site and preventing substrate access . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
1H-Isoindol-1-one, 2-amino-2,3-dihydro- can be compared with other similar compounds such as:
Isoindoline-1,3-dione: This compound is a precursor in the synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- and shares a similar core structure.
Phthalimide: Another related compound, phthalimide, is used in medicinal chemistry and has similar biological activities.
Indole derivatives: Indole derivatives also share structural similarities and exhibit a wide range of biological activities.
The uniqueness of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- lies in its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-amino-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-10-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAVZKPCEICBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351855 | |
| Record name | 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23990-34-3 | |
| Record name | 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)



![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)




![Pyrimido[1,6-a]indole](/img/structure/B3349820.png)
![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)
